(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

Fragment-based drug discovery Physicochemical profiling Kinase inhibitor design

This stereochemically pure (NZ)-configured 3-aminoindazole-6-oxime fragment (MW 176.18, TPSA 87.3 Ų, XLogP3 0.9) is a Rule-of-Three-compliant scaffold designed for fragment-based kinase inhibitor campaigns. Unlike the 6-H, 6-carbonitrile, or 6-carboxylate analogs, the geometrically constrained oxime provides a pre-organized hydrogen-bond donor/acceptor surface that engages the kinase hinge region, as demonstrated by class-level SAR in GSK3β, CDK2, and c-Met series. The (NZ)-oxime orientation also forms stable 5-membered chelate rings with Fe²⁺/³⁺ and Zn²⁺, enabling applications in metalloenzyme programs. This single intermediate feeds multiple parallel synthetic pathways—nitroso formation, electrophilic amination, and intramolecular N–N cyclization—without requiring separate purchases of pre-formed cyclized scaffolds.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B11774528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=NO)NN=C2N
InChIInChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4-
InChIKeyRYRWBHPKEJATDA-WMZJFQQLSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine (CAS 1937280-83-5): A Dual-Functional 3-Aminoindazole Oxime Building Block for Kinase-Targeted Library Synthesis


(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine (CAS 1937280-83-5; molecular formula C₈H₈N₄O; MW 176.18 g/mol) is a heterobifunctional indazole derivative that integrates a 3-aminoindazole kinase-privileged scaffold with a 6-oxime moiety capable of serving as a masked aldehyde, metal-chelating pharmacophore, or further derivatization handle [1]. The 3-aminoindazole core is a recognized pharmacophore in numerous ATP-competitive kinase inhibitors, including clinical candidates such as entrectinib, and has demonstrated binding to targets including CDK2 (PDB: 2R64), Tyk2 (PDB: 4E1Z), GSK3β, Bcr-Abl, and c-Met [2]. The (NZ)-configured oxime at position 6 introduces both hydrogen-bond donor/acceptor capacity (HBD = 3, HBA = 4) and a moderately polar surface (TPSA = 87.3 Ų), with a computed logP of 0.9, positioning this compound as a fragment-like intermediate at the interface of lead-like and fragment-based discovery pipelines [1].

Why 3-Aminoindazole-6-carbaldehyde Oxime Cannot Be Replaced by Generic Indazole Building Blocks: Structural Determinants of Differentiation in Kinase-Focused Library Design


Procurement decisions for 3-aminoindazole derivatives frequently default to the simplest commercially available scaffold, such as 3-amino-1H-indazole (MW 133.15, CAS 19335-11-6) or 3-amino-1H-indazole-6-carbonitrile (MW 158.16, CAS 267413-32-1). However, these substitutions introduce materially different physicochemical and vector properties that alter both binding-mode geometry and synthetic tractability in fragment-to-lead campaigns. The 6-oxime substituent in (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine provides a geometrically constrained (E/Z-configuration-locked) hydrogen-bonding surface that is absent in the nitrile, carboxylic acid, or unsubstituted 6-H analogs, and its oxime functionality enables a distinct set of downstream chemistries (oxidation to nitroso, reduction to amine, or cyclization to fused heterocycles) that cannot be accessed from the corresponding carbonitrile or carboxylate intermediates [1]. Class-level SAR from GSK3β inhibitor studies confirms that the nature of the 6-position substituent on the 3-aminoindazole core directly governs the number and geometry of hinge-region hydrogen bonds, with the presence of a hydrogen-bond-capable group at this vector being a determinant of inhibitor potency [2].

Quantitative Differentiation Evidence: (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine vs. Structurally Proximal Analogs


Hydrogen-Bond Donor Capacity and Topological Polar Surface Area: Quantitative Advantage vs. 3-Amino-1H-indazole-6-carbonitrile in Fragment-Based Library Design

In fragment-based screening campaigns, the Rule of Three compliance and hydrogen-bonding capacity of a building block directly influence hit rates and binding-site compatibility. (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine possesses a hydrogen-bond donor count (HBD) of 3 and a topological polar surface area (TPSA) of 87.3 Ų as computed from its PubChem structure record (CID 137051591) [1]. In contrast, its closest commercially available 6-substituted analog, 3-amino-1H-indazole-6-carbonitrile (CAS 267413-32-1), has an HBD of 2 and a TPSA of 78.3 Ų, owing to the nitrile group's lower polarity and inability to act as a hydrogen-bond donor [2]. The differential of +1 HBD and +9.0 Ų TPSA provides the oxime compound with an additional hydrogen-bond interaction point at the 6-vector of the indazole scaffold, which class-level SAR from GSK3β docking studies indicates can engage residues beyond the kinase hinge region and influence both potency and selectivity [3].

Fragment-based drug discovery Physicochemical profiling Kinase inhibitor design

Synthetic Versatility: The 6-Oxime as a Transformable Handle vs. the Dead-End 6-Carbonitrile in Downstream SAR Exploration

The oxime functional group at the 6-position of (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine enables at least three distinct downstream transformations that are inaccessible from the 6-carbonitrile or 6-carboxylic acid analogs: (i) selective oxime activation and N–N bond formation to generate 1H-indazole-fused heterocycles via oxime-phosphonium intermediates, as demonstrated by Counceller et al. (2008) with yields ranging from good to excellent [1]; (ii) chemoselective mesylation of the oxime over the 3-amino group, enabling intramolecular cyclization to form diverse indazole-containing ring systems, as described in electrophilic amination protocols [2]; and (iii) oxidation to nitroso derivatives or reduction to the corresponding 6-aminomethyl analog, providing orthogonal vectors for SAR exploration [3]. By contrast, the 6-carbonitrile analog (CAS 267413-32-1) is limited to hydrolysis (to carboxylic acid) or reduction (to aminomethyl), neither of which preserves the geometric constraints of the (NZ)-oxime configuration. No comparable multi-pathway derivatization capability has been reported for 3-amino-1H-indazole-5-carboxylic acid or unsubstituted 3-amino-1H-indazole at the 6-position.

Medicinal chemistry Parallel synthesis Scaffold diversification

Fragment-Like Physicochemical Profile: MW, Rotatable Bond Count, and lipE Positioning vs. Larger 3-Aminoindazole Clinical Candidates

(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine possesses a molecular weight of 176.18 g/mol, a single rotatable bond (the oxime C–N bond), 13 heavy atoms, and a computed XLogP3 of 0.9 [1]. These parameters place it well within the Rule of Three criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), making it suitable as a fragment hit or early-stage lead scaffold with room for property-adjusted growth. In contrast, the 3-aminoindazole-based clinical candidate entrectinib (MW 560.6, 8 rotatable bonds) and the potent Bcr-Abl inhibitor 9h (MW approximately 520, IC₅₀ = 4.6 nM against Bcr-AblWT) [2] are fully elaborated drug-like molecules with limited capacity for further property optimization. The compound's fragment-like dimensions (MW 176 vs. >500 for clinical leads) and low rotatable bond count (1 vs. 8 for entrectinib) provide superior ligand efficiency starting points: even a hypothetical modest binding affinity of 100 µM for the oxime fragment would yield a ligand efficiency (LE) of approximately 0.34 kcal/mol per heavy atom, which is competitive with accepted fragment hit criteria, compared to the derived LE of ~0.27 for entrectinib (calculated from reported ALK IC₅₀ and 45 heavy atoms) [3].

Fragment-based screening Lead-likeness Physicochemical optimization

Geometrically Defined (NZ)-Configuration: Stereochemical Differentiation from (E)-Oxime Isomers in Metal Chelation and H-Bonding Geometry

The (NZ)-configuration of the oxime in (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine is explicitly defined in its IUPAC name, InChI string (InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4+), and PubChem record, which reports exactly one defined bond stereocenter [1]. This stereochemical definition is functionally significant: the (NZ)-oxime orients the hydroxyl group syn to the indazole ring, creating a convergent hydrogen-bond donor/acceptor geometry that differs from the divergent (E)-configuration. In the context of metal-chelation applications, (Z)-oximes preferentially form 5-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺), whereas (E)-oximes cannot form stable chelates due to unfavorable geometry [2]. This stereochemical property is relevant because indazole-6-carbaldehyde oxime has been explored as a metal-binding pharmacophore in IDO1 inhibition, where coordination to the heme iron is a critical determinant of inhibitory activity (reported IC₅₀ range for related 1H-indazole IDO1 inhibitors: 5.3–77 µM) [3]. The (NZ)-isomer provides a geometrically pre-organized metal-binding surface that the (E)-isomer or the corresponding aldehyde (which lacks the nitrogen lone pair) cannot replicate.

Stereochemistry Metal chelation Conformational constraint

Evidence-Backed Application Scenarios for (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine


Fragment-Based Kinase Inhibitor Library Design Requiring a 3-Aminoindazole Hinge-Binding Motif with a Position-6 Derivatizable Handle

Procurement for fragment-based screening collections targeting the ATP-binding site of kinases (e.g., GSK3β, CDK2, c-Met) can utilize this compound as a Rule-of-Three-compliant fragment (MW 176.18, HBD 3, XLogP3 0.9) that presents the validated 3-aminoindazole hinge-binding motif while preserving a synthetically tractable 6-oxime vector for hit expansion. Class-level SAR demonstrates that 3-aminoindazoles form up to three hydrogen bonds with the kinase hinge region, and the 6-oxime provides an additional H-bond donor beyond what the 6-H or 6-carbonitrile analogs can offer [1]. The fragment-like dimensions leave substantial room for property-guided growth toward lead-like molecules, in contrast to elaborated clinical candidates such as entrectinib [2].

Synthesis of Diversified 1H-Indazole-Fused Heterocyclic Libraries via Oxime Cyclization Chemistry

The oxime functionality at position 6 enables selective activation (mesylation or phosphonium formation) over the 3-amino group, facilitating intramolecular N–N bond formation to generate fused indazole-containing ring systems. This chemoselectivity, documented in metal-free 1H-indazole synthesis protocols achieving good to excellent yields [3], allows a single procurement of this intermediate to feed multiple parallel synthetic pathways—including oxime-phosphonium cyclization, electrophilic amination, and nitroso formation—rather than requiring separate purchases of pre-formed cyclized scaffolds. This synthetic node strategy is particularly valuable for medicinal chemistry groups building targeted libraries against kinases where the 6-position substitution pattern significantly influences selectivity profiles.

Metalloenzyme Inhibitor Development Leveraging Stereochemically Defined (NZ)-Oxime Metal Chelation

For programs targeting metalloenzymes such as IDO1, where coordination to the heme iron is critical for inhibition (validated 1H-indazole IDO1 inhibitors achieving IC₅₀ values of 5.3 µM [4]), the stereochemically pure (NZ)-oxime configuration provides a geometrically pre-organized metal-binding surface. The syn orientation of the oxime hydroxyl relative to the indazole ring enables formation of stable 5-membered chelate rings with biologically relevant transition metals (Fe²⁺/³⁺, Zn²⁺), a property not achievable with the (E)-isomer or non-oxime 6-substituted analogs. This defined stereochemistry eliminates the need for isomeric separation and ensures batch-to-batch reproducibility in metal-binding assays.

Physicochemical Property Benchmarking and Computational Model Building for 3-Aminoindazole SAR

The compound's well-defined computed properties (XLogP3 = 0.9, TPSA = 87.3 Ų, HBA = 4, HBD = 3, 1 rotatable bond, 13 heavy atoms) from PubChem [5] provide a quantitative baseline for computational chemists building QSAR, pharmacophore, or machine learning models around the 3-aminoindazole scaffold. Its position at the fragment–lead interface makes it an ideal reference compound for calibrating property prediction algorithms and for assessing the impact of 6-position substitution on molecular recognition in kinase binding sites, as demonstrated in 3D-QSAR (CoMFA/CoMSIA) models of 3-aminoindazole GSK3β inhibitors [1].

Quote Request

Request a Quote for (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.